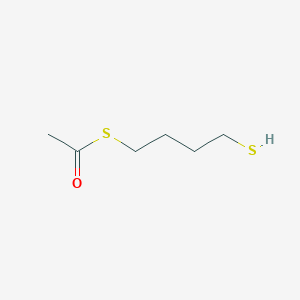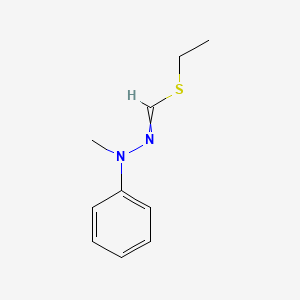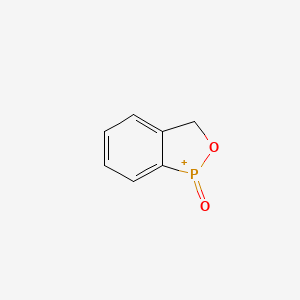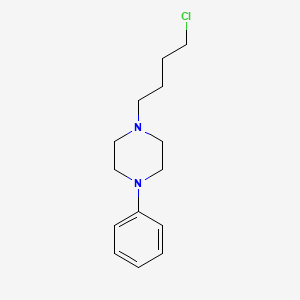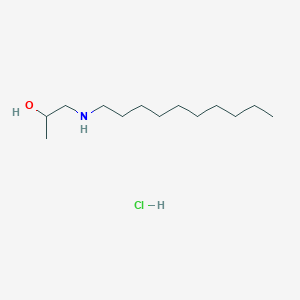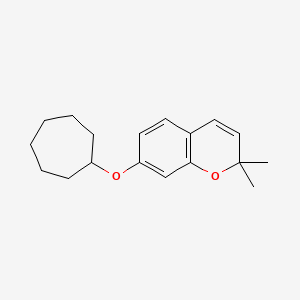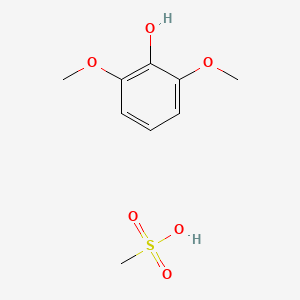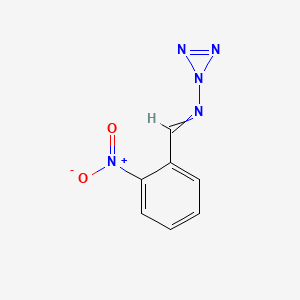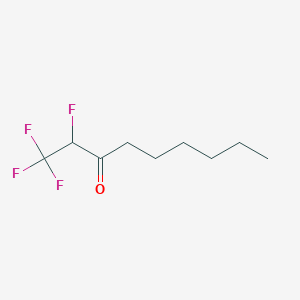
1,1,1,2-Tetrafluorononan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1,1,2-Tetrafluorononan-3-one typically involves the fluorination of nonanone derivatives. One common method includes the reaction of nonan-3-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,1,2-Tetrafluorononan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrafluorononan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which 1,1,1,2-Tetrafluorononan-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active site residues in enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2-Tetrafluorononan-3-one can be compared with other fluorinated ketones such as 1,1,1,2-Tetrafluoroethane and 1,1,1,2-Tetrafluoropropan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which affects its physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific lipophilicity and reactivity profiles.
Similar compounds include:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,2-Tetrafluoropropan-3-one
- 1,1,1,2-Tetrafluorobutan-3-one
These compounds differ mainly in the length of their carbon chains and the position of the fluorine atoms, which influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
113487-28-8 |
|---|---|
Molekularformel |
C9H14F4O |
Molekulargewicht |
214.20 g/mol |
IUPAC-Name |
1,1,1,2-tetrafluorononan-3-one |
InChI |
InChI=1S/C9H14F4O/c1-2-3-4-5-6-7(14)8(10)9(11,12)13/h8H,2-6H2,1H3 |
InChI-Schlüssel |
XUJYARZOYKZDCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


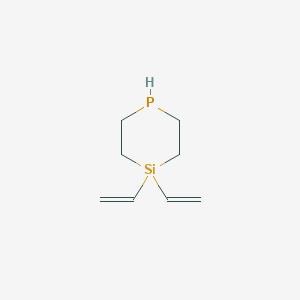
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)

